Hopantenic acid Hopantenic acid Hopantenic acid is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.
Hopantenic acid (Pantogam) is a central nervous system depressant. Hopantenic acid has a unique spectrum of pharmacological effects (nootropic, anticonvulsant, mild activating) in the absence of addiction, hyperstimulation or withdrawal syndrome.
Brand Name: Vulcanchem
CAS No.: 18679-90-8
VCID: VC21337490
InChI: InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1
SMILES: CC(C)(CO)C(C(=O)NCCCC(=O)O)O
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol

Hopantenic acid

CAS No.: 18679-90-8

Cat. No.: VC21337490

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hopantenic acid - 18679-90-8

CAS No. 18679-90-8
Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
IUPAC Name 4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid
Standard InChI InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1
Standard InChI Key SBBDHANTMHIRGW-QMMMGPOBSA-N
Isomeric SMILES CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O
SMILES CC(C)(CO)C(C(=O)NCCCC(=O)O)O
Canonical SMILES CC(C)(CO)C(C(=O)NCCCC(=O)O)O

Chemical Structure and Properties

Hopantenic acid, scientifically named 4-[[(2R)-2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl]amino]butanoic acid, combines the neurochemical and pharmacological properties of both gamma-aminobutyric acid (GABA) and pantothenic acid . Unlike its parent compounds, hopantenic acid possesses the unique ability to readily cross the blood-brain barrier, enabling direct action on central nervous system functioning .

The compound has the following chemical profile:

  • Molecular formula: C₁₀H₁₉NO₅

  • Molecular weight: 233.26

  • CAS Registry Number: 18679-90-8

  • Percent composition: C 51.49%, H 8.21%, N 6.00%, O 34.30%

The molecule is formed by substituting the beta-alanine moiety of pantothenic acid (vitamin B5) with gamma-aminobutyric acid (GABA) . For pharmaceutical applications, hopantenic acid is typically formulated as a calcium salt to enhance stability and bioavailability .

Pharmacological Mechanisms

Hopantenic acid operates through multiple neurochemical pathways, yielding its broad spectrum of therapeutic effects. Its primary mechanisms include:

Neurotransmitter System Interactions

The compound affects both GABAergic systems and systems dependent on pantothenate derivatives . Through its action on the coenzyme A and acetyl-CoA system, hopantenic acid influences all major neurotransmitter pathways:

  • Dopaminergic system

  • Noradrenergic system

  • Serotonergic system

  • Cholinergic system

  • Glutamatergic system

These interactions are facilitated by the compound's ability to interact with GABA-A, GABA-B, and dopamine D2 receptors . Additionally, hopantenic acid binds with δ and κ opioid receptors, which participate in pain regulation and mood control .

Metabolic Effects

Beyond direct neurotransmitter effects, hopantenic acid modulates:

  • Cholesterol and phospholipid metabolism

  • Antioxidant systems

  • Prostaglandin and steroid metabolism

This metabolic influence contributes to the compound's neuroprotective and neurotrophic properties.

Therapeutic Effects Profile

Hopantenic acid demonstrates a multifaceted therapeutic profile with the following documented effects:

  • Neuroprotective (protecting neural tissues from damage)

  • Neurotrophic (promoting neural growth and development)

  • Neurometabolic (enhancing brain metabolism)

  • Nootropic (improving cognitive functions)

  • Antidepressant (alleviating symptoms of depression)

  • Anxiolytic (reducing anxiety)

  • Moderate antipsychotic properties

  • Anticonvulsant (preventing seizures)

  • Analgesic (relieving pain)

  • Reduction of extrapyramidal side effects of antipsychotics

This diverse array of effects explains hopantenic acid's utility across multiple neurological and psychiatric conditions.

Clinical Applications

Hopantenic acid, marketed under brand names such as Pantogam and Pantogam Active, is prescribed for various neurological and psychiatric conditions, particularly in Russia and Japan where it received medical approval in the late 1970s .

Neurological Conditions

  • Organic brain syndrome

  • Cerebrovascular insufficiency

  • Extrapyramidal symptoms

  • Epilepsy

  • Neurogenic bladder dysfunction

Psychiatric and Developmental Disorders

  • Attention Deficit Hyperactivity Disorder (ADHD)

  • Anxiety disorders

  • Cognitive impairments

  • Developmental delays

  • Autism spectrum disorders

Cardiovascular Comorbidities

Clinical research has demonstrated particular efficacy in treating cognitive and anxiety disorders in patients with arterial hypertension, suggesting potential value in addressing neuropsychiatric symptoms in cardiovascular patient populations .

Performance Enhancement

In healthy individuals, hopantenic acid may:

  • Increase mental and physical capacity

  • Relieve chronic fatigue

  • Improve memory and attention

Clinical Research Evidence

Multiple clinical investigations have assessed hopantenic acid's therapeutic potential. Below are key research findings demonstrating its efficacy.

Hypertension and Cognitive Disorders Study

A comprehensive clinical trial investigated hopantenic acid's effects on cognitive and anxiety disorders in patients with arterial hypertension . The study design and outcomes are presented in Table 1.

Table 1: Clinical Trial of Hopantenic Acid in Hypertensive Patients with Cognitive and Anxiety Disorders

ParameterDetails
Study Population80 inpatients with verified hypertension diagnosis
Treatment GroupsMain group (n=50): Standard treatment + hopantenic acid
Control group (n=30): Standard treatment only
InterventionD-, L-hopantenic acid (Pantogam Active)
Dosage600-1200 mg daily
Treatment Duration28 days
Assessment MethodsPsychopathological and psychometric examinations
ECG
Ambulatory blood pressure monitoring
Blood chemistry
Primary OutcomesSignificant reduction in both cognitive and anxiety disorders in the treatment group compared to controls
Onset of EffectsRapid improvement observed within the first week of treatment
Special FindingsEnhanced efficacy in patients with history of stroke

The investigators concluded that D-, L-hopantenic acid demonstrates significant efficacy as a bimodal agent with both nootropic and tranquilizing properties, making it particularly valuable for managing cognitive and anxiety symptoms in hypertensive patients .

Pharmacokinetics and Administration

Hopantenic acid demonstrates favorable pharmacokinetic properties:

  • Rapid absorption from the digestive tract following oral administration

  • Effective penetration of the blood-brain barrier

  • Typical dosage range of 600-1200 mg daily in clinical applications

For maximum therapeutic benefit, administration typically continues for 3-4 weeks, with clinical studies demonstrating initial improvement often observed within the first week of treatment .

Historical Development

The development history of hopantenic acid includes:

  • First synthesized in the 1950s by Japanese researchers

  • Introduced into clinical practice in Russia in 1977

  • Implemented in Japanese medicine in 1978

  • Continues to be primarily used in Eastern European and Asian medical systems

Despite its long history of use in certain countries, hopantenic acid remains relatively unknown in Western medical practice, representing an opportunity for expanded research and potential clinical applications.

Chemical Synthesis

Hopantenic acid is synthesized through amide formation between D-pantoate and gamma-aminobutyric acid (GABA) . The industrial production process involves optimized reaction conditions to ensure consistent pharmaceutical quality.

The phosphorylated form (P-HoPan) has been used in research contexts as a modulator of coenzyme A levels, providing insights into its metabolic mechanisms of action . This research application demonstrates the compound's utility beyond direct clinical applications.

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